Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate
Description
Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate is a benzoate ester derivative featuring an acetylated 2-oxoethylamino substituent at the para position of the aromatic ring. This compound is structurally characterized by:
- Core structure: Ethyl benzoate backbone.
- Substituents: Acetyl (CH₃CO-) and 2-oxoethyl (O=C-CH₂-) groups on the amino moiety.
- Key functional groups: Ester (COOEt), amide (N-acetyl), and ketone (C=O).
Its synthesis typically involves multi-step reactions, including diazotization, coupling, and acetylation, as inferred from similar protocols in and . Spectroscopic techniques such as NMR, MS, and FT-IR are critical for structural confirmation .
Properties
CAS No. |
3005-71-8 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 4-[acetyl(2-oxoethyl)amino]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)11-4-6-12(7-5-11)14(8-9-15)10(2)16/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
ZJBNHCRYJJHPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substituents on the aminoethyl or aromatic moieties, impacting physicochemical and biological properties.
Key Observations :
Physicochemical Properties
Analysis :
- The dichlorophenoxy derivative () exhibits high hydrophobicity (logP = 4.3), limiting aqueous solubility.
- Urea-linked analogs () show improved solubility due to polar carbamoyl groups.
Biological Activity
Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate, also known by its CAS number 3005-71-8, is an organic compound with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₃H₁₅NO₄
- Molecular Weight : 249.26 g/mol
- CAS Number : 3005-71-8
Overview of Biological Activity
This compound has been studied for various biological activities, including:
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : It shows activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines.
The biological effects of this compound are mediated through multiple biochemical pathways:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in cancer cell proliferation.
- Reduction of Oxidative Stress : It modulates reactive oxygen species (ROS) levels, protecting cells from oxidative damage.
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer Cells | 10 | Induction of apoptosis |
| Colon Cancer Cells | 25 | Activation of caspase pathways |
These findings indicate that this compound has potent anticancer properties.
Antimicrobial Effects
In vitro studies assessed the antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
This data suggests that the compound is effective against a range of bacterial pathogens.
Anti-inflammatory Properties
Research has shown that this compound can inhibit pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS):
| Cytokine | Effect |
|---|---|
| TNF-alpha | Inhibition |
| IL-6 | Inhibition |
This indicates its potential application in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
